
1-Boc-4-Allylaminopiperidine
概要
説明
1-Boc-4-Allylaminopiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an allylamino group at the 4-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-Allylaminopiperidine typically involves the protection of the amino group in piperidine followed by the introduction of the allylamino group. One common method involves the following steps:
Protection of Piperidine: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of Allylamino Group: The Boc-protected piperidine is then reacted with allylamine under basic conditions to introduce the allylamino group at the 4-position. This step may involve the use of a catalyst such as palladium or rhodium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 1-Boc-4-Allylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of deprotected or differently protected amines.
科学的研究の応用
1-Boc-4-Allylaminopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-Boc-4-Allylaminopiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions at other positions. The allylamino group can participate in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target molecule.
類似化合物との比較
1-Boc-4-Aminopiperidine: Similar structure but lacks the allylamino group.
1-Boc-4-Phenylaminopiperidine: Contains a phenylamino group instead of an allylamino group.
1-Boc-4-Methylaminopiperidine: Contains a methylamino group instead of an allylamino group.
Uniqueness: 1-Boc-4-Allylaminopiperidine is unique due to the presence of both the Boc protecting group and the allylamino group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis. The allylamino group offers additional sites for chemical modification, enhancing its versatility in various applications.
特性
IUPAC Name |
tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWMJCGCXTVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595532 | |
| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235420-68-5 | |
| Record name | tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

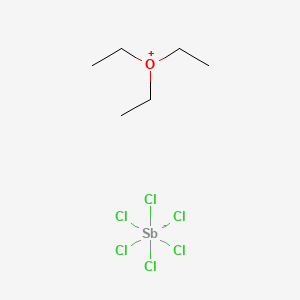
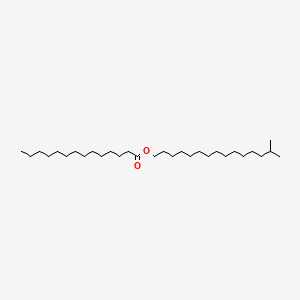
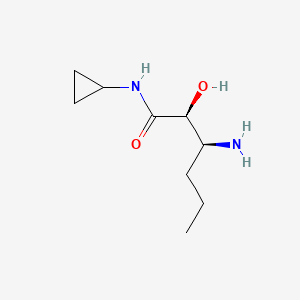

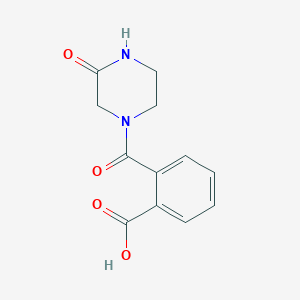
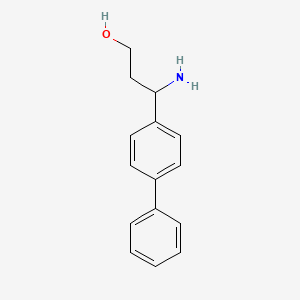
![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)
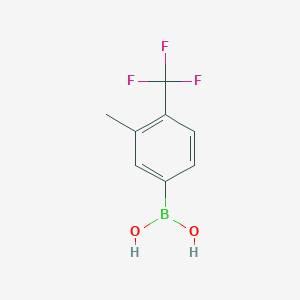

![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)
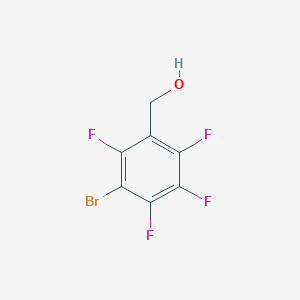
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)

